4-Nitrophenyl isoxazol-3-ylcarbamate 4-Nitrophenyl isoxazol-3-ylcarbamate
Brand Name: Vulcanchem
CAS No.:
VCID: VC14154593
InChI: InChI=1S/C10H7N3O5/c14-10(11-9-5-6-17-12-9)18-8-3-1-7(2-4-8)13(15)16/h1-6H,(H,11,12,14)
SMILES:
Molecular Formula: C10H7N3O5
Molecular Weight: 249.18 g/mol

4-Nitrophenyl isoxazol-3-ylcarbamate

CAS No.:

Cat. No.: VC14154593

Molecular Formula: C10H7N3O5

Molecular Weight: 249.18 g/mol

* For research use only. Not for human or veterinary use.

4-Nitrophenyl isoxazol-3-ylcarbamate -

Specification

Molecular Formula C10H7N3O5
Molecular Weight 249.18 g/mol
IUPAC Name (4-nitrophenyl) N-(1,2-oxazol-3-yl)carbamate
Standard InChI InChI=1S/C10H7N3O5/c14-10(11-9-5-6-17-12-9)18-8-3-1-7(2-4-8)13(15)16/h1-6H,(H,11,12,14)
Standard InChI Key NXYUTXZSBCKAHJ-UHFFFAOYSA-N
Canonical SMILES C1=CC(=CC=C1[N+](=O)[O-])OC(=O)NC2=NOC=C2

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

The compound’s structure combines an isoxazole ring with a p-nitrophenyl carbamate group. The isoxazole moiety (C₃H₃NO) provides a heterocyclic scaffold, while the 4-nitrophenyl carbamate group (C₇H₄N₂O₅) introduces electron-withdrawing nitro functionality. This configuration enhances electrophilicity, potentially influencing receptor binding kinetics.

Table 1: Key Molecular Descriptors

PropertyValue
IUPAC Name(4-Nitrophenyl) N-(1,2-oxazol-3-yl)carbamate
Molecular FormulaC₁₀H₇N₃O₅
Molecular Weight249.18 g/mol
Canonical SMILESC1=CC(=CC=C1N+[O-])OC(=O)NC2=NOC=C2
InChI KeyNXYUTXZSBCKAHJ-UHFFFAOYSA-N

The nitro group at the para position creates a planar aromatic system, while the carbamate linker (–OC(=O)NH–) introduces rotational constraints that may affect conformational stability. X-ray crystallography data, though unavailable for this specific compound, suggests analogous isoxazole carbamates adopt twisted conformations due to steric interactions between the nitro and isoxazole rings .

Synthesis and Manufacturing

Synthetic Pathways

The primary synthesis route involves a nucleophilic acyl substitution between 3-aminoisoxazole and p-nitrophenyl chloroformate in tetrahydrofuran (THF).

Reaction Scheme:

  • Activation Step:
    p-Nitrophenyl chloroformate+3-aminoisoxazoleTHF, 0–5°C4-Nitrophenyl isoxazol-3-ylcarbamate+HCl\text{p-Nitrophenyl chloroformate} + \text{3-aminoisoxazole} \xrightarrow{\text{THF, 0–5°C}} \text{4-Nitrophenyl isoxazol-3-ylcarbamate} + \text{HCl}

The reaction proceeds under anhydrous conditions at 0–5°C to minimize side reactions. Triethylamine is often added as an acid scavenger, achieving yields of 68–72% after recrystallization from ethyl acetate/hexane.

Optimization Challenges

  • Nitro Group Reactivity: The electron-deficient nitro aromatic ring increases chloroformate electrophilicity but risks premature hydrolysis. Maintaining low temperatures (-10°C) during reagent mixing mitigates this.

  • Purification: Silica gel chromatography (eluent: 3:7 ethyl acetate/hexane) resolves unreacted starting materials, though scale-up remains challenging due to the compound’s moderate solubility in nonpolar solvents.

Physicochemical Properties

Stability and Solubility

Experimental data from analogous compounds indicate:

  • Thermal Stability: Decomposition onset at 182°C (DSC), with exothermic degradation peaking at 215°C .

  • Solubility Profile:

    • DMSO: 43 mg/mL

    • Water: <0.1 mg/mL at 25°C

    • Ethanol: 8.2 mg/mL

The poor aqueous solubility necessitates formulation strategies like nanoemulsions or cyclodextrin complexes for biological testing .

Spectroscopic Characterization

  • IR (KBr):

    • 1745 cm⁻¹ (C=O stretch, carbamate)

    • 1520 cm⁻¹ (asymmetric NO₂ stretch)

    • 1340 cm⁻¹ (symmetric NO₂ stretch)

  • ¹H NMR (400 MHz, DMSO-d₆):

    • δ 8.35 (d, J=9.2 Hz, 2H, aromatic H)

    • δ 8.25 (s, 1H, isoxazole H)

    • δ 7.02 (d, J=9.2 Hz, 2H, aromatic H)

    • δ 6.58 (d, J=1.6 Hz, 1H, isoxazole H)

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